molecular formula C9H8BrClN2 B15236890 3-Amino-3-(4-bromo-3-chlorophenyl)propanenitrile

3-Amino-3-(4-bromo-3-chlorophenyl)propanenitrile

Cat. No.: B15236890
M. Wt: 259.53 g/mol
InChI Key: LLZLHQCNLYKNPA-UHFFFAOYSA-N
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Description

3-Amino-3-(4-bromo-3-chlorophenyl)propanenitrile is a chemical compound with the molecular formula C9H8BrClN2 and a molecular weight of 259.53 g/mol . This compound is characterized by the presence of an amino group, a bromo-chloro-substituted phenyl ring, and a nitrile group. It is used primarily in research and development settings.

Preparation Methods

The synthesis of 3-Amino-3-(4-bromo-3-chlorophenyl)propanenitrile typically involves the reaction of 4-bromo-3-chlorobenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.

Chemical Reactions Analysis

3-Amino-3-(4-bromo-3-chlorophenyl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The bromo and chloro substituents on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles.

    Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Scientific Research Applications

3-Amino-3-(4-bromo-3-chlorophenyl)propanenitrile is used in various scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of biochemical pathways and enzyme interactions.

    Medicine: Research into potential pharmaceutical applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-bromo-3-chlorophenyl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and nitrile groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar compounds to 3-Amino-3-(4-bromo-3-chlorophenyl)propanenitrile include:

  • 3-Amino-3-(4-bromo-3-fluorophenyl)propanenitrile
  • 3-Amino-3-(4-chloro-3-fluorophenyl)propanenitrile
  • 3-Amino-3-(4-bromo-3-methylphenyl)propanenitrile

These compounds share similar structural features but differ in the substituents on the phenyl ring, which can influence their chemical reactivity and biological activity .

Properties

Molecular Formula

C9H8BrClN2

Molecular Weight

259.53 g/mol

IUPAC Name

3-amino-3-(4-bromo-3-chlorophenyl)propanenitrile

InChI

InChI=1S/C9H8BrClN2/c10-7-2-1-6(5-8(7)11)9(13)3-4-12/h1-2,5,9H,3,13H2

InChI Key

LLZLHQCNLYKNPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(CC#N)N)Cl)Br

Origin of Product

United States

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